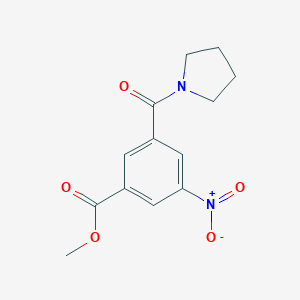
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate is an organic compound with the molecular formula C₁₃H₁₄N₂O₅ It is characterized by the presence of a nitro group, a pyrrolidinylcarbonyl group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate typically involves the nitration of methyl benzoate followed by the introduction of the pyrrolidinylcarbonyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. The subsequent step involves the reaction of the nitrated intermediate with pyrrolidine and a suitable coupling agent, such as dicyclohexylcarbodiimide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Coupling: Dicyclohexylcarbodiimide or other coupling agents.
Major Products Formed
Reduction: Methyl 3-amino-5-(1-pyrrolidinylcarbonyl)benzoate.
Hydrolysis: 3-nitro-5-(1-pyrrolidinylcarbonyl)benzoic acid.
Coupling: Various substituted aromatic compounds depending on the reactants used.
科学的研究の応用
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nitroaromatic compounds.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The pyrrolidinylcarbonyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency.
類似化合物との比較
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-nitrobenzoate: Lacks the pyrrolidinylcarbonyl group, making it less potent in certain applications.
Methyl 3-amino-5-(1-pyrrolidinylcarbonyl)benzoate: The amino group can alter the compound’s reactivity and biological activity.
3-nitro-5-(1-pyrrolidinylcarbonyl)benzoic acid: The carboxylic acid group can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.
特性
分子式 |
C13H14N2O5 |
|---|---|
分子量 |
278.26g/mol |
IUPAC名 |
methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate |
InChI |
InChI=1S/C13H14N2O5/c1-20-13(17)10-6-9(7-11(8-10)15(18)19)12(16)14-4-2-3-5-14/h6-8H,2-5H2,1H3 |
InChIキー |
ZBEMLXAPMNEZLX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCC2)[N+](=O)[O-] |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)propyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B406995.png)
![N-[(4-chlorophenyl)methyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B406996.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[5-chloro-2-(methyloxy)phenyl]acetamide](/img/structure/B406997.png)
![N-[2-(ethyloxy)phenyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B406998.png)
![2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-[2-methyl-1-(1-methylethyl)propyl]acetamide](/img/structure/B406999.png)
![N-(2-chlorophenyl)-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407000.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B407001.png)
![N-(2,6-dimethylphenyl)-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407002.png)
![N-[3,4-bis(methyloxy)phenyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407003.png)
![N-[4-(cyanomethyl)phenyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407006.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-phenylethyl)propanamide](/img/structure/B407010.png)
![N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B407012.png)
![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B407016.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B407017.png)
